N-(Cyclohexylmethyl)-3-isobutoxyaniline N-(Cyclohexylmethyl)-3-isobutoxyaniline
Brand Name: Vulcanchem
CAS No.: 1040680-97-4
VCID: VC2621803
InChI: InChI=1S/C17H27NO/c1-14(2)13-19-17-10-6-9-16(11-17)18-12-15-7-4-3-5-8-15/h6,9-11,14-15,18H,3-5,7-8,12-13H2,1-2H3
SMILES: CC(C)COC1=CC=CC(=C1)NCC2CCCCC2
Molecular Formula: C17H27NO
Molecular Weight: 261.4 g/mol

N-(Cyclohexylmethyl)-3-isobutoxyaniline

CAS No.: 1040680-97-4

Cat. No.: VC2621803

Molecular Formula: C17H27NO

Molecular Weight: 261.4 g/mol

* For research use only. Not for human or veterinary use.

N-(Cyclohexylmethyl)-3-isobutoxyaniline - 1040680-97-4

Specification

CAS No. 1040680-97-4
Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
IUPAC Name N-(cyclohexylmethyl)-3-(2-methylpropoxy)aniline
Standard InChI InChI=1S/C17H27NO/c1-14(2)13-19-17-10-6-9-16(11-17)18-12-15-7-4-3-5-8-15/h6,9-11,14-15,18H,3-5,7-8,12-13H2,1-2H3
Standard InChI Key VZQVOBHPCJXQCM-UHFFFAOYSA-N
SMILES CC(C)COC1=CC=CC(=C1)NCC2CCCCC2
Canonical SMILES CC(C)COC1=CC=CC(=C1)NCC2CCCCC2

Introduction

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₁₇H₂₇NOCalculated from structure
Molecular WeightApproximately 261.41 g/molCalculated from chemical composition
Hydrogen Bond Donor Count1NH functionality
Hydrogen Bond Acceptor Count2N and O atoms
Rotatable BondsApproximately 5-6Based on structural analysis

These properties suggest that the compound would have moderate lipophilicity while maintaining some degree of hydrogen bonding capability, potentially allowing it to interact with biological targets.

Physical and Chemical Properties

Physical State and Appearance

N-(Cyclohexylmethyl)-3-isobutoxyaniline is likely to exist as a colorless to pale yellow liquid or low-melting solid at room temperature, similar to other substituted anilines with comparable molecular weights. The presence of the cyclohexyl and isobutoxy groups would contribute to its hydrophobic character, likely resulting in poor water solubility but good solubility in organic solvents such as ethanol, tetrahydrofuran, toluene, and dichloromethane.

Chemical Reactivity

The chemical behavior of N-(Cyclohexylmethyl)-3-isobutoxyaniline would be dominated by the properties of its secondary amine group. This functionality can participate in various reactions:

  • Alkylation reactions to form tertiary amines

  • Acylation to form amides

  • Nucleophilic addition or substitution reactions

  • Potential for salt formation with acids

The isobutoxy group at the meta position would exert an electron-donating effect through resonance, potentially increasing the nucleophilicity of the amine group and the electron density at certain positions on the aromatic ring. This could enhance its reactivity in electrophilic aromatic substitution reactions, particularly at the para position relative to the amine group.

CompoundStructural DifferencePotential Functional Implications
N-(Cyclohexylmethyl)-N-methylaniline Lacks isobutoxy group, has additional N-methylIncreased lipophilicity, different H-bonding pattern
3-IsobutoxyanilineLacks cyclohexylmethyl groupReduced molecular weight, different pharmacokinetic profile
1-(3-Cyano-4-isobutoxyphenyl)pyrazole derivatives Contains pyrazole ring and cyano groupDifferent biological targets, enhanced enzyme inhibition

Research Status and Future Directions

Current Knowledge Gaps

The specific compound N-(Cyclohexylmethyl)-3-isobutoxyaniline appears to be underrepresented in the current scientific literature. This presents several opportunities for research:

  • Synthesis optimization and characterization

  • Evaluation of biological activities, particularly as enzyme inhibitors

  • Structure-activity relationship studies comparing various substitution patterns

  • Investigation of potential applications beyond pharmaceuticals

Analytical Methodologies

Characterization of this compound would likely involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Elemental Analysis

  • High-Performance Liquid Chromatography (HPLC)

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